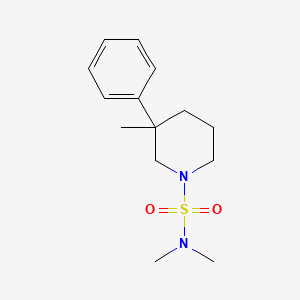
N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide, also known as S 33084, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidine sulfonamides and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide, as a chemical compound, is involved in various synthetic processes and chemical reactions. For example, research by Králová et al. (2019) explored the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides to yield chiral pyrrolidin-3-ones, showcasing the compound's role in synthesizing structurally complex and potentially bioactive molecules (Králová et al., 2019). Similarly, Evans et al. (2005) developed a novel method for synthesizing 2- and 3-aryl-substituted cyclic amines through the double reduction of cyclic aromatic sulfonamides, indicating the compound's utility in creating diverse chemical entities (Evans et al., 2005).
Antibacterial Agents The research also touches on the compound's relevance to antibacterial agents, as highlighted by Huovinen et al. (1995), who discussed the synthetic antibacterial agents Trimethoprim (TMP) and sulfonamides (SULs), emphasizing their historical significance and the challenges of bacterial resistance (Huovinen et al., 1995). This illustrates the broader context of sulfonamide compounds in microbial resistance research.
Antimicrobial Activity and Enzyme Inhibition Sulfonamide derivatives, including those related to this compound, have been extensively studied for their antimicrobial activities. For instance, Yıldırır et al. (2009) synthesized new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives and investigated their antimicrobial activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Yıldırır et al., 2009). Additionally, Minakata et al. (2005) explored the ring opening of N-tosylaziridines with trimethylsilylated nucleophiles, resulting in beta-functionalized sulfonamides, which could have implications in synthesizing biologically active molecules (Minakata et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N,3-trimethyl-3-phenylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(13-8-5-4-6-9-13)10-7-11-16(12-14)19(17,18)15(2)3/h4-6,8-9H,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLLAJUXOYCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)
![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)
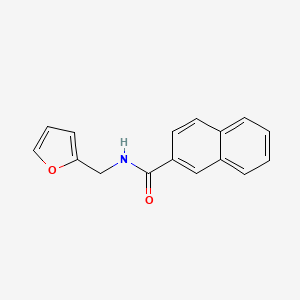
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
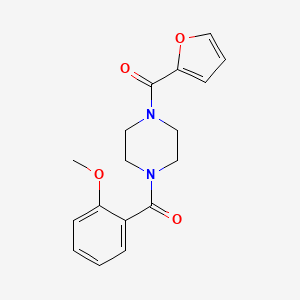
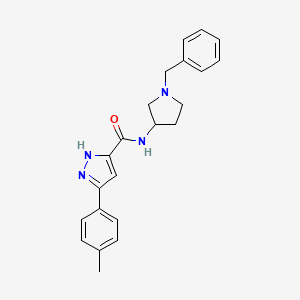
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)
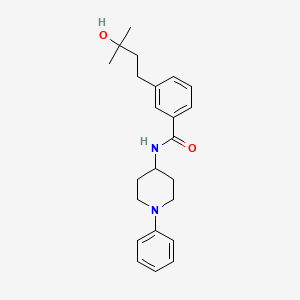
![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
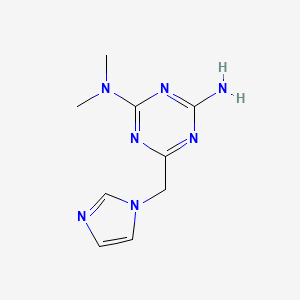
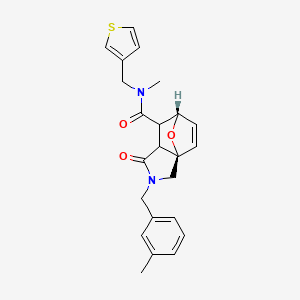

![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)